(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-5-12(6-13(7-15)14(16)18)11(3)17(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H2,16,18)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJADXERIOKGCLT-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the pyrrole ring formation, followed by the introduction of the cyano and enamide groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyanoenamide Derivatives
*Molecular formulas estimated based on IUPAC names.
Key Structural Differences and Implications
Substituent Effects on Solubility: The target compound’s 1-methoxypropan-2-yl group introduces a branched ether, likely improving aqueous solubility compared to purely aromatic substituents (e.g., 2,3-dimethylphenyl in ). Ethers enhance polarity without significantly increasing molecular weight .
Bioactivity and Target Engagement: The Enamine Ltd compound () includes a bis-morpholinophenylamide group, a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Morpholine rings improve solubility and metabolic stability . Aromatic substituents (e.g., 2,3-dimethylphenyl in ) increase lipophilicity, favoring membrane permeability and intracellular target engagement but risking higher metabolic clearance .
Covalent Binding Potential: All compounds retain the α,β-unsaturated cyanoenamide motif, enabling covalent interactions with nucleophilic residues (e.g., cysteine). The electron-withdrawing cyano group enhances electrophilicity, promoting Michael addition reactions .
Q & A
Q. What are the recommended synthetic routes for (E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic addition or condensation reactions. For example:
- Step 1: React a substituted pyrrole derivative (e.g., 1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrole) with a cyano-acrylamide precursor under reflux in anhydrous tetrahydrofuran (THF) using a catalytic amount of triethylamine.
- Step 2: Purify the product via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (3:7 v/v) as the eluent.
- Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of pyrrole derivative to acrylamide) to minimize side products. Yields >75% are achievable under inert atmospheres (N₂/Ar) .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm regioselectivity and stereochemistry. Key signals include pyrrole protons (δ 6.2–6.8 ppm) and cyano group adjacency (δ 7.5–8.1 ppm for α,β-unsaturated carbons) .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography: For unambiguous confirmation of the (E)-configuration, single-crystal diffraction data can be collected (e.g., Cu-Kα radiation, 100 K) .
Q. How can solubility and stability be assessed for in vitro biological assays?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability: Incubate the compound in PBS (37°C, 24 hrs) and analyze via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., hydrolysis of the cyano group) appear as new peaks at shorter retention times .
Advanced Research Questions
Q. How can stereochemical purity (E/Z isomerism) be controlled during synthesis, and what methods validate configuration?
Methodological Answer:
- Stereocontrol: Use bulky bases (e.g., LDA) to favor kinetic (E)-isomer formation. Thermodynamic control (prolonged heating) may favor the (Z)-form.
- Validation:
Q. What strategies are effective in identifying and quantifying synthetic impurities or degradation products?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Impurities (e.g., dealkylated pyrrole or hydrolyzed cyano groups) are quantified via calibration curves.
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Major degradation pathways include:
- Acidic Hydrolysis: Cleavage of the methoxypropan-2-yl group.
- Oxidative Stress: Epoxidation of the α,β-unsaturated system .
Q. How can computational modeling predict biological target interactions or pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The cyano group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues.
- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (LogP ≈ 2.5) and CYP450 inhibition risk due to the pyrrole ring .
Q. What experimental designs address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) in triplicate across multiple cell lines (e.g., HEK293, HepG2) and bacterial strains (e.g., S. aureus, E. coli).
- Mechanistic Studies: Use RNA-seq to identify differentially expressed genes post-treatment. For example, upregulation of pro-apoptotic genes (e.g., BAX, CASP3) confirms antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
